molecular formula C22H21N3O5S B6546703 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946271-91-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Número de catálogo: B6546703
Número CAS: 946271-91-6
Peso molecular: 439.5 g/mol
Clave InChI: ZJKZPBDBYZCMLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) linked via a methyl group to an acetamide backbone. The acetamide is further substituted with a sulfanyl (-S-) bridge connecting to a cyclopenta[d]pyrimidin-4-yl ring system, which is modified with a furan-2-ylmethyl group at position 1 and a 2-oxo functional group. The benzodioxole group is known for its electron-rich aromatic system and metabolic stability, often utilized in bioactive molecules for enhanced binding or pharmacokinetic properties . The cyclopenta[d]pyrimidinone core introduces conformational rigidity, while the furan substituent may act as a bioisostere for other heterocycles, influencing solubility or target interactions .

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-20(23-10-14-6-7-18-19(9-14)30-13-29-18)12-31-21-16-4-1-5-17(16)25(22(27)24-21)11-15-3-2-8-28-15/h2-3,6-9H,1,4-5,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZPBDBYZCMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Benzodioxole-Containing Acetamide Derivatives

  • Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide): Shares the benzodioxol-methyl motif but replaces the acetamide-sulfanyl-cyclopenta[d]pyrimidinone-furan system with a dichlorobenzamide group. Alda-1 is a known activator of aldehyde dehydrogenase 2 (ALDH2), suggesting that the benzodioxole-methyl moiety may play a role in enzyme modulation. However, the target compound’s extended structure likely confers distinct target specificity .
  • Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide): Similar acetamide and benzodioxol groups but lacks the sulfanyl bridge and cyclopenta[d]pyrimidinone ring. The cyclopenta[c]oxazolyl group in Compound 1 may reduce conformational flexibility compared to the pyrimidinone system in the target compound .

Cyclopenta-Pyrimidinone Derivatives

  • Benzodiazepine Derivatives (e.g., 4a/4b from ): Synthesized from chlorobenzoyl-substituted benzodioxole ketoesters, these compounds feature a seven-membered diazepine ring instead of the pyrimidinone core.

Furan-Containing Analogues

  • 4-[3-Chloro-2-(5-Nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide (): Incorporates a nitro-furan group but lacks the benzodioxol and cyclopenta[d]pyrimidinone systems. The furan in the target compound, while non-nitrated, may improve lipophilicity and membrane permeability compared to nitro-substituted furans .

Conformational Analysis

  • The cyclopenta[d]pyrimidinone ring’s puckering (per Cremer-Pople coordinates in ) could influence binding. For example, the cyclopentane puckering amplitude (q ≈ 0.5 Å) in similar systems may allow optimal interactions with flat binding pockets, contrasting with planar pyrimidine derivatives .

Bioactivity and Target Hypotheses

  • The acetamide and sulfanyl groups in the target compound may enhance selectivity for kinases or oxidoreductases compared to simpler benzodioxole derivatives .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes
Target Compound ~525.6* Benzodioxol-methyl, cyclopenta[d]pyrimidinone, furan Hypothesized kinase inhibition
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) 324.16 Benzodioxol-methyl, dichlorobenzamide ALDH2 activator
Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide) ~342.4* Benzodioxol, cyclopenta[c]oxazolyl Not reported
4-[3-Chloro-2-(5-Nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide ~466.8* Nitro-furan, azetidinone, sulfonamide Antimicrobial potential

*Calculated based on structural formula.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.